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Introduction

CE-224535 is a selective antagonist of the P2X7 receptor, a ligand-gated ion channel that
plays a significant role in inflammation and immune responses.[1][2] Activation of the P2X7
receptor by extracellular ATP triggers the release of pro-inflammatory cytokines, including
interleukin-10 (IL-1) and IL-18, making it a therapeutic target for inflammatory diseases such
as rheumatoid arthritis.[2] Developed by Pfizer, CE-224535 has been investigated for its
potential as a disease-modifying antirheumatic drug (DMARD).[1][2] Although it showed a
favorable safety and pharmacokinetic profile in preclinical and early clinical studies, it did not
demonstrate significant efficacy in a Phase IIA clinical trial for rheumatoid arthritis.

These application notes provide a summary of the available preclinical data and detailed
protocols for conducting in vivo animal studies with CE-224535, focusing on rheumatoid
arthritis models.

Mechanism of Action

CE-224535 exerts its pharmacological effect by selectively blocking the P2X7 receptor. The
binding of extracellular ATP to the P2X7 receptor opens a non-selective cation channel, leading
to an influx of Ca?* and Na* and an efflux of K*. This ion flux is a critical upstream event for the
assembly and activation of the NLRP3 inflammasome. The activated inflammasome then
cleaves pro-caspase-1 to its active form, caspase-1, which in turn cleaves pro-IL-13 and pro-IL-
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18 into their mature, secretable forms. By antagonizing the P2X7 receptor, CE-224535 inhibits
this signaling cascade, thereby reducing the release of key inflammatory cytokines.

P2X7 Receptor Sighaling Pathway
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P2X7 receptor signaling pathway and the inhibitory action of CE-224535.

Data Presentation

Pharmacokinetic Parameters of CE-224535 in Preclinical
Species

Plasma
Clearanc . Oral
] Dose Half-life ] . Referenc
Species Route e Bioavaila
(mglkg) . (h) -
(mL/min/k bility (%)
g)
Rat 5 Oral 11 2.4 2.6
Dog N/A N/A N/A 0.77 59
Monkey N/A N/A N/A 0.46 22

N/A: Not available in the public search results.
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In Vivo Efficacy in Animal Models of Rheumatoid
Arthritis

Specific quantitative efficacy data for CE-224535 in preclinical models of rheumatoid arthritis
(e.g., percentage reduction in paw swelling or arthritis index scores) are not readily available in
the public domain. However, it was advanced to clinical trials based on promising, yet
unpublished, preclinical data. The following sections detail the protocols for the animal models
in which CE-224535 would have been tested.

Experimental Protocols
Formulation of CE-224535 for In Vivo Administration

For oral administration in animal studies, CE-224535 can be formulated as a suspension. A
common vehicle for oral gavage in rodents is 0.5% methylcellulose in water.

Preparation of Dosing Suspension (Example for a 10 mg/mL suspension):

Weigh the required amount of CE-224535 powder.
» Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.

e Gradually add the CE-224535 powder to the vehicle while vortexing or stirring to ensure a
uniform suspension.

e The suspension should be prepared fresh daily and stored at 4°C, protected from light.
Ensure the suspension is thoroughly mixed before each administration.

Animal Models of Rheumatoid Arthritis

The two most common and well-validated rodent models for studying the efficacy of anti-
arthritic compounds are Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AlA).

The CIA model is widely used as it shares many immunological and pathological features with
human rheumatoid arthritis.

Materials:
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e Animals: Male Lewis or Dark Agouti rats, 8-10 weeks old.

o Collagen: Bovine or chicken type Il collagen, dissolved in 0.05 M acetic acid to a
concentration of 2 mg/mL.

¢ Adjuvant: Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA).
e Dosing Vehicle: 0.5% methylcellulose in water.
o CE-224535
Induction Protocol:
e Day O (Primary Immunization):
o Prepare an emulsion of type Il collagen and CFA (1:1 ratio).
o Inject 0.1 mL of the emulsion intradermally at the base of the tail.
e Day 7 (Booster Immunization):
o Prepare an emulsion of type Il collagen and IFA (1:1 ratio).
o Inject 0.1 mL of the emulsion intradermally at a site near the primary injection.

o Disease Onset: Arthritis typically develops between days 10 and 14 after the primary
immunization.

Treatment Protocol (Therapeutic):

e Begin daily oral administration of CE-224535 (e.g., 5-50 mg/kg) or vehicle upon the first
signs of arthritis (e.g., day 11).

» Continue daily dosing for a predefined period (e.g., 14-21 days).
Efficacy Endpoints:

 Clinical Arthritis Score: Score each paw daily on a scale of 0-4 based on the severity of
erythema and swelling (0O = normal, 4 = severe swelling and redness of the entire paw and
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digits). The maximum score per animal is 16.

o Paw Volume/Thickness: Measure the volume of the hind paws using a plethysmometer or
the thickness using a digital caliper every 2-3 days.

» Histopathology: At the end of the study, collect joints for histological analysis to assess
inflammation, pannus formation, cartilage damage, and bone erosion.

o Biomarkers: Measure serum levels of inflammatory cytokines (e.g., IL-13, TNF-a) and anti-
collagen antibodies.

Experimental Workflow for CIA Model
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Experimental workflow for the Collagen-Induced Arthritis (CIA) rat model.
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The AIA model is another robust model of inflammatory arthritis, particularly useful for
screening anti-inflammatory compounds.

Materials:

Animals: Female Lewis rats, 8-10 weeks old.

Adjuvant:Mycobacterium butyricum or Mycobacterium tuberculosis suspended in mineral oil
(Incomplete Freund's Adjuvant).

Dosing Vehicle: 0.5% methylcellulose in water.

CE-224535

Induction Protocol:
e Day O:

o Inject 0.1 mL of the Mycobacterium suspension intradermally into the base of the tail or a
hind paw.

o Disease Onset: A primary swelling appears at the injection site, followed by a secondary,
systemic arthritic response in the non-injected paws, typically starting around day 10.

Treatment Protocol (Prophylactic or Therapeutic):

e Prophylactic: Begin daily oral administration of CE-224535 or vehicle on Day 0 and continue
for the duration of the study (e.g., 21-28 days).

o Therapeutic: Begin daily oral administration of CE-224535 or vehicle after the onset of
secondary inflammation (e.g., day 10).

Efficacy Endpoints:

» Similar to the CIA model: clinical arthritis score, paw volume/thickness, histopathology, and
inflammatory biomarkers.

Safety and Toxicology
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In preclinical studies, CE-224535 demonstrated a good safety profile. Daily oral administration
of up to 500 mg/kg for 4 days in rats resulted in no observed toxicity.

Conclusion

CE-224535 is a selective P2X7 receptor antagonist with a well-defined mechanism of action
relevant to inflammatory diseases. While it ultimately did not show efficacy in human
rheumatoid arthritis, the protocols described here for in vivo animal models of arthritis provide a
framework for evaluating the preclinical efficacy of CE-224535 or other compounds targeting
the P2X7 pathway. Careful adherence to these established protocols is crucial for obtaining
reproducible and reliable data in the drug development process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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